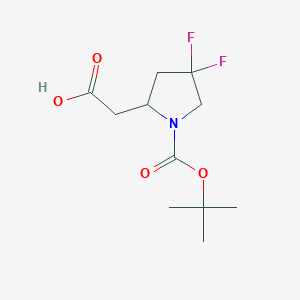

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid

Beschreibung

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid is a Boc-protected pyrrolidine derivative with a unique difluoro substitution at the 4,4-positions of the heterocyclic ring. Its molecular formula is C₁₁H₁₇F₂NO₄, and its molecular weight is 265.25 g/mol . The compound features a tert-butoxycarbonyl (Boc) group, a common protecting group for amines, which enhances stability during synthetic processes. The 4,4-difluoro modification on the pyrrolidine ring introduces steric and electronic effects that influence reactivity, solubility, and biological interactions. This molecule is primarily used in pharmaceutical research as a building block for drug candidates, particularly in the synthesis of protease inhibitors and kinase-targeting agents due to its conformational rigidity and metabolic stability .

Eigenschaften

Molekularformel |

C11H17F2NO4 |

|---|---|

Molekulargewicht |

265.25 g/mol |

IUPAC-Name |

2-[4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |

InChI |

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-11(12,13)5-7(14)4-8(15)16/h7H,4-6H2,1-3H3,(H,15,16) |

InChI-Schlüssel |

GWUHHGKTSJCZQO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid typically involves:

- Construction of the pyrrolidine ring with 4,4-difluoro substitution.

- Introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen.

- Installation of the acetic acid side chain at the 2-position of the pyrrolidine ring.

The synthetic routes often start from aminopyrrolidine intermediates, which are then functionalized through sulfonylation, carbonylation, and hydrolysis steps.

Key Intermediates and Reactions

Sulfonylation and Protection

- Starting material: Aminopyrrolidine derivatives.

- Reaction: Aminopyrrolidine intermediates are reacted with sulfonyl chlorides (Ar-SO2-Cl) in solvents such as tetrahydrofuran (THF), methylene chloride, dimethylformamide (DMF), or acetonitrile.

- Conditions: Presence of organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), under argon atmosphere, temperature ranging from 0 °C to 50 °C for 1 to 72 hours.

- Purpose: To introduce sulfonyl groups that can facilitate further transformations or protect functional groups during synthesis.

Amide Coupling for Carbonylation

- Reaction: Intermediate amines are coupled with carbonic acids (Ar-COOH) using amide coupling reagents such as BOP, BOP-Cl, TBTU, or EDCI combined with DMAP.

- Solvents: Dichloromethane (CH2Cl2), DMF, acetonitrile, or THF.

- Conditions: Base such as TEA, DIPEA, or N-methylmorpholine at 0 °C to 50 °C for 1 to 72 hours.

- Outcome: Formation of protected amides or esters that can be hydrolyzed to acids later.

Hydrolysis to Carboxylic Acid

- Reaction: Hydrolysis of protected esters or amides to yield the free carboxylic acid.

- Solvents: Methanol (MeOH), ethanol (EtOH), THF, 1,4-dioxane, water or mixtures.

- Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na2CO3), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).

- Preferred condition: NaOH in EtOH/H2O mixture.

- Duration: Variable, depending on substrate and conditions.

Specific Preparation of Boc-Protected Difluoropyrrolidine Acetic Acid

While direct literature on the exact compound this compound is limited, analogous synthetic methods can be inferred from related pyrrolidine and piperidine derivatives bearing Boc protection and carboxylic acid functionalities.

Fluorination of Pyrrolidine Ring

- Fluorination at the 4,4-positions of the pyrrolidine ring is typically achieved by selective difluorination using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

- The reaction is conducted under controlled temperature to avoid over-fluorination or ring degradation.

- The Boc group is usually introduced before or after fluorination depending on the stability of intermediates.

Alkylation with Bromoacetic Acid Derivatives

- The 2-position acetic acid side chain can be introduced by reacting the pyrrolidine nitrogen or carbon center with bromoacetyl bromide or bromoacetic acid derivatives.

- This step often requires an organic base like trifluoroacetic acid (TFA) or DIPEA in solvents such as THF or dichloromethane.

- Reaction temperature is maintained between 0 °C and 50 °C over 1 to 72 hours to ensure selective alkylation without side reactions.

Representative Reaction Conditions Table

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Sulfonylation | Ar-SO2-Cl, TEA or DIPEA | THF, CH2Cl2, DMF, acetonitrile | 0 to 50 | 1 to 72 | Argon atmosphere preferred |

| Amide Coupling | Ar-COOH, BOP/BOP-Cl/TBTU/EDCI, TEA/DIPEA | CH2Cl2, DMF, acetonitrile, THF | 0 to 50 | 1 to 72 | Use of DMAP as catalyst optional |

| Hydrolysis | NaOH (preferred), KOH, Na2CO3, K2CO3, Cs2CO3 | MeOH, EtOH, THF, water mixtures | Room temp to 60 | Variable | NaOH in EtOH/H2O preferred |

| Alkylation (bromoacetyl) | Bromoacetyl bromide, TFA or DIPEA | THF, CH2Cl2 | 0 to 50 | 1 to 72 | Argon atmosphere recommended |

| Fluorination | DAST or similar fluorinating agents | Suitable aprotic solvents | Controlled temp | Variable | Boc protection before/after fluorination |

Related Synthetic Examples from Literature

- In patent WO2006114401A2, intermediates structurally related to Boc-protected cyclic amines are prepared via sulfonylation, amide coupling, and hydrolysis steps under the conditions summarized above.

- Although the patent WO2019232010A1 focuses on piperidine derivatives, the methodology involving the use of borane complexes for reduction and the use of alkyl lithium reagents for lithiation and carboxylation can be adapted for pyrrolidine analogues.

- A research article (PMC8727881) describes the use of HATU and DIPEA in acetonitrile for coupling Boc-protected amines with carboxylic acids, which can be applied to the synthesis of Boc-protected pyrrolidine acetic acid derivatives.

Summary of Research Findings

- The preparation of this compound involves multi-step synthesis with key transformations including sulfonylation, amide coupling, fluorination, and hydrolysis.

- Preferred solvents are THF, DMF, methylene chloride, and acetonitrile, with bases such as TEA and DIPEA facilitating reactions.

- Reaction temperatures are generally mild (0–50 °C), with inert atmosphere (argon) used to prevent side reactions.

- Hydrolysis of intermediates to free acids is typically conducted with sodium hydroxide in alcoholic aqueous mixtures.

- Fluorination requires careful control to achieve 4,4-difluoro substitution without compromising the Boc protecting group.

- Coupling reagents like BOP and HATU are effective for amide bond formation in the presence of Boc-protected amines.

Analyse Chemischer Reaktionen

Oxidation

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or basic media; chromium trioxide (CrO₃) under controlled temperatures (25–60°C).

-

Products : Oxidation of the pyrrolidine ring or acetic acid side chain yields:

-

Ketone derivatives : Via C–H bond oxidation at the pyrrolidine’s α-position.

-

Carboxylic acid : Further oxidation of the acetic acid moiety to form a dicarboxylic acid analog.

-

Reduction

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature.

-

Products :

-

Alcohol intermediates : Reduction of the Boc group’s carbonyl to a hydroxylamine derivative.

-

Amine formation : Cleavage of the Boc group under reductive conditions (rare, requires specialized catalysts).

-

Substitution

-

Reagents/Conditions : Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (dimethylformamide, acetonitrile) at 80–100°C .

-

Products :

Deprotection

-

Reagents/Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .

-

Products : Removal of the Boc group generates the free pyrrolidine-2-yl acetic acid, enabling further functionalization .

Comparative Reactivity with Analogues

The difluoro substituents enhance electrophilicity at the 4-position compared to non-fluorinated analogues. Key differences include:

Reaction Mechanisms

-

Boc Deprotection : Acid-catalyzed cleavage via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination .

-

Fluorine Substitution : SN2 mechanism at the electron-deficient 4-position, facilitated by the strong electronegativity of fluorine.

Industrial-Scale Reaction Optimization

-

Continuous Flow Synthesis : Enhances yield (85–92%) in Boc deprotection by maintaining precise temperature control .

-

Catalytic Fluorination : Reduces reagent waste in fluorine substitution reactions (Pd catalysts, 70% efficiency) .

Stability Under Reaction Conditions

-

Thermal Stability : Decomposes above 150°C, limiting high-temperature applications .

-

pH Sensitivity : Stable in pH 4–8; Boc group hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

This compound’s unique reactivity stems from its fluorine-enhanced electrophilicity and Boc-group lability, making it versatile for pharmaceutical intermediate synthesis . Experimental protocols should prioritize anhydrous conditions to prevent unintended hydrolysis .

Wissenschaftliche Forschungsanwendungen

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the difluoro substituents can enhance binding affinity and specificity . The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural modifications .

Vergleich Mit ähnlichen Verbindungen

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid

- Molecular Formula : C₁₁H₂₀N₂O₄

- Molecular Weight : 244.29 g/mol

- Key Features : Replaces the difluoropyrrolidine core with a piperazine ring. The absence of fluorine reduces lipophilicity (predicted LogP: 0.47 vs. ~1.2 for the target compound). Piperazine’s two nitrogen atoms enhance solubility (TPSA: 75.6 Ų) and basicity, making it suitable for ionic interactions in drug-receptor binding .

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid

- Molecular Formula : C₂₂H₂₃N₂O₄

- Molecular Weight : 385.43 g/mol

- Key Features : Uses an Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc. The Fmoc group is acid-sensitive and commonly employed in solid-phase peptide synthesis. The bulky fluorenyl moiety increases steric hindrance, limiting its use in sterically demanding reactions .

2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

- Molecular Formula: C₁₃H₂₀F₂NO₄

- Molecular Weight : 296.30 g/mol

- Key Features : Replaces the pyrrolidine ring with a 4,4-difluorocyclohexane group. The cyclohexane core provides greater conformational flexibility but reduces ring strain compared to pyrrolidine. This compound is utilized in peptide mimetics and prodrugs .

Physicochemical and Functional Comparisons

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid, and how can experimental efficiency be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions, including fluorination, Boc protection, and carboxylation. A key challenge is optimizing yield and selectivity. For example, analogous boronic acid derivatives (e.g., ) use inert atmospheres and stepwise temperature control to minimize side reactions. To improve efficiency, employ statistical Design of Experiments (DOE) (e.g., fractional factorial designs) to test variables like catalyst loading, solvent polarity, and reaction time . Computational reaction path searches (e.g., quantum chemical calculations) can also pre-screen conditions, reducing trial-and-error experimentation .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of HPLC-MS (to detect low-level impurities), NMR (for stereochemical confirmation of the pyrrolidine ring), and FT-IR (to verify Boc-group stability). Pharmacopeial standards (e.g., ) emphasize rigorous impurity profiling, including forced degradation studies under acidic/alkaline conditions to identify labile functional groups. For chiral centers, chiral stationary-phase HPLC or capillary electrophoresis is recommended to resolve potential epimers .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields or reaction outcomes be systematically analyzed?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, solvent purity). Apply multivariate analysis (e.g., principal component analysis) to datasets from divergent studies to identify critical factors. For example, ICReDD’s feedback loop (computational → experimental → computational) isolates variables like steric hindrance from the Boc group or fluorine’s electronic effects . Reproduce conflicting results under controlled conditions (e.g., anhydrous vs. ambient moisture) and validate via DOE .

Q. What computational strategies are effective for studying the compound’s reactivity in catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to model transition states in reactions involving the acetic acid moiety (e.g., amide coupling). Focus on fluorine’s inductive effects on the pyrrolidine ring’s conformational stability. Software like Gaussian or ORCA can simulate Fukui indices to predict nucleophilic/electrophilic sites . Pair computational results with kinetic studies (e.g., variable-temperature NMR) to validate proposed mechanisms .

Q. How does the compound’s stability vary under different storage or reaction conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Thermal stability : Use thermogravimetric analysis (TGA) to assess Boc-group decomposition thresholds.

- pH sensitivity : Test solubility and degradation in buffers (pH 3–10) via HPLC monitoring .

- Light sensitivity : Expose to UV-Vis light and track photodegradation products.

highlights that epimerization risks increase in polar solvents, necessitating inert storage (argon, –20°C) .

Methodological Recommendations

- Reactor Design : For scale-up, leverage CRDC subclass RDF2050112 (reaction fundamentals) to model heat transfer in exothermic fluorination steps .

- Separation Techniques : Membrane technology (CRDC RDF2050104 ) can isolate polar intermediates during Boc deprotection .

- Safety Protocols : Adhere to Chemical Hygiene Plan guidelines () for handling fluorinated compounds, including fume hood use and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.